molecular formula C16H13BrN2O B5847880 3-(4-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole

3-(4-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole

Cat. No.: B5847880
M. Wt: 329.19 g/mol
InChI Key: RFMQHLVWNOSIIK-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPOD and has a molecular formula of C17H15BrN2O. BPOD belongs to the class of oxadiazoles and has a unique structure that makes it an attractive candidate for various research studies.

Mechanism of Action

The mechanism of action of BPOD is not well understood. However, studies have shown that BPOD interacts with various cellular targets, including DNA, RNA, and proteins. BPOD has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication. BPOD has also been shown to induce the expression of various genes involved in apoptosis.
Biochemical and Physiological Effects:
BPOD has been shown to have various biochemical and physiological effects. Studies have shown that BPOD can induce apoptosis in cancer cells by regulating the expression of various genes. BPOD has also been shown to inhibit the growth of cancer cells by inhibiting the activity of various enzymes, including topoisomerase II. BPOD has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of BPOD is its ease of synthesis. BPOD can be synthesized in a laboratory setting using a relatively simple one-pot three-component reaction. BPOD is also relatively stable and can be stored for an extended period. However, one of the limitations of BPOD is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on BPOD. One of the directions is to study the mechanism of action of BPOD in more detail. Understanding the mechanism of action of BPOD can help in the development of more effective anticancer and neuroprotective agents. Another direction is to study the potential applications of BPOD in the field of organic electronics. BPOD-based organic semiconductors have shown excellent performance in terms of charge mobility and stability, and further research can lead to the development of more efficient organic electronic devices. Finally, more research is needed to study the potential applications of BPOD in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 3-(4-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPOD can be synthesized using a relatively simple one-pot three-component reaction and has been extensively studied for its potential applications in organic electronics and medicinal chemistry. BPOD has been shown to have various biochemical and physiological effects and has the potential to be used in the treatment of cancer and neurodegenerative diseases. Further research is needed to study the mechanism of action of BPOD and its potential applications in various fields.

Synthesis Methods

The synthesis of BPOD involves the reaction of 4-bromoaniline and 2,5-dimethylphenyl isocyanide with triethylamine in the presence of acetic anhydride. The reaction proceeds via a one-pot three-component reaction and results in the formation of BPOD. The yield of this reaction is around 70% to 75%. This synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

BPOD has been extensively studied for its potential applications in various fields. One of the significant applications of BPOD is in the field of organic electronics. BPOD has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of organic field-effect transistors and organic photovoltaic cells. BPOD-based organic semiconductors have shown excellent performance in terms of charge mobility and stability.
Another application of BPOD is in the field of medicinal chemistry. BPOD has been identified as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. BPOD has been shown to induce apoptosis in cancer cells by regulating the expression of various genes. BPOD has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

3-(4-bromophenyl)-5-(2,5-dimethylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c1-10-3-4-11(2)14(9-10)16-18-15(19-20-16)12-5-7-13(17)8-6-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMQHLVWNOSIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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